molecular formula C13H18N2O2 B14808069 4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylbenzamide

4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylbenzamide

Cat. No.: B14808069
M. Wt: 234.29 g/mol
InChI Key: XELMYOPOZPSTAU-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylbenzamide is an organic compound that features a benzamide core substituted with an aminomethyl group, a cyclopropoxy group, and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylbenzamide typically involves multi-step organic reactions. One common approach is the reaction of 4-(aminomethyl)benzoic acid with cyclopropyl alcohol under acidic conditions to form the cyclopropoxy derivative. This intermediate is then subjected to N,N-dimethylation using dimethylamine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-(aminomethyl)-3-cyclopropyloxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-15(2)13(16)9-3-4-10(8-14)12(7-9)17-11-5-6-11/h3-4,7,11H,5-6,8,14H2,1-2H3

InChI Key

XELMYOPOZPSTAU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)CN)OC2CC2

Origin of Product

United States

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